2-Iodoquinoline
Overview
Description
2-Iodoquinoline is a heterocyclic compound with the molecular formula C9H6IN . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of 2-Iodoquinoline and its analogues has been reported in various studies. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 2-Iodoquinoline consists of a benzene ring fused with a pyridine moiety . The average mass is 255.055 Da and the mono-isotopic mass is 254.954483 Da .Chemical Reactions Analysis
Indenoquinolinones have been synthesized from 2-haloquinoline-3-carbaldehyde through Pd-mediated simultaneous C–H (aldehyde) and C–X bond activation . DFT studies were performed to investigate the mechanistic pathway, and in situ UV–Vis studies indicate the presence of Pd(II) intermediate species .Physical And Chemical Properties Analysis
2-Iodoquinoline is a solid at room temperature . It has a boiling point of 320.7°C at 760 mmHg and a melting point greater than 300°C .Scientific Research Applications
Drug Discovery
2-Iodoquinoline is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . The compound’s unique structure and properties make it an essential component in the development of new pharmaceuticals .
Synthetic Organic Chemistry
2-Iodoquinoline has versatile applications in the fields of industrial and synthetic organic chemistry . Its unique chemical properties make it a valuable tool in the synthesis of complex organic compounds .
Photodynamic Therapy
2-Iodoquinoline derivatives have potential applications in photodynamic therapy . They can be used as photosensitizers in cancer treatment . These compounds display strong absorption within the tissue transparency spectral region (650–850 nm), making them suitable for this application .
Catalysis
2-Iodoquinoline can be used in various catalytic reactions. Its unique properties make it a valuable catalyst in several chemical reactions .
Green Chemistry
2-Iodoquinoline can be used in green chemistry protocols. Its use in ultrasound irradiation reactions and green reaction protocols contributes to the development of environmentally friendly chemical processes .
Photocatalytic Synthesis
2-Iodoquinoline can be used in photocatalytic synthesis . The compound’s unique photophysical properties make it a valuable tool in the synthesis of complex organic compounds under UV radiation .
Safety and Hazards
Future Directions
Functionalization of quinoline at different positions has allowed for varying pharmacological activities of its derivatives . The primary focus of future research could be to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . This could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .
Mechanism of Action
Target of Action
It is known that quinoline derivatives, such as 2-iodoquinoline, are often used in the field of medicinal chemistry . They have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety
Mode of Action
It is known that iodoquinol, a related compound, acts by chelating ferrous ions essential for metabolism
Biochemical Pathways
Metabolic intermediates of biochemical pathways can act as intra- and extracellular signaling molecules affecting immune cell responses . The signaling effects of metabolites are concentration and localization dependent
Pharmacokinetics
In general, the pharmacokinetic properties of a compound can greatly impact its bioavailability
Result of Action
It is known that iodoquinol, a related compound, is an amebicide used against entamoeba histolytica, and it is active against both cyst and trophozoites that are localized in the lumen of the intestine
Action Environment
It is known that the synthesis of quinoline derivatives can be influenced by various factors such as the use of microwave, clay or other catalysts, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (uv radiation)
properties
IUPAC Name |
2-iodoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWYFWZENXDZMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064411 | |
Record name | Quinoline, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodoquinoline | |
CAS RN |
6560-83-4 | |
Record name | 2-Iodoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6560-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006560834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Iodoquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline, 2-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinoline, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-IODOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NKM87FWD5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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